tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C17H22FNO3 It is a pyrrolidine derivative that features a tert-butyl ester group, a formyl group, and a fluoro-methylphenyl substituent
Preparation Methods
The synthesis of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with a pyrrolidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions
Scientific Research Applications
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro-methylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The overall effect of the compound depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
tert-Butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(4-fluorophenyl)-3-formylpyrrolidine-1-carboxylate: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
tert-Butyl 3-(4-methylphenyl)-3-formylpyrrolidine-1-carboxylate: This compound lacks the fluoro group, which may influence its electronic properties and interactions with biological targets.
tert-Butyl 3-(4-chloro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate: This compound has a chloro group instead of a fluoro group, which can affect its chemical reactivity and biological activity
Properties
CAS No. |
1312760-33-0 |
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Molecular Formula |
C17H22FNO3 |
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-12-9-13(5-6-14(12)18)17(11-20)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
WQTFZKAGISIZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCN(C2)C(=O)OC(C)(C)C)C=O)F |
Origin of Product |
United States |
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